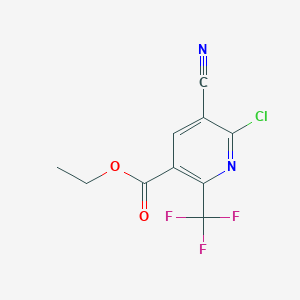

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)6-3-5(4-15)8(11)16-7(6)10(12,13)14/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDLSQHFIADYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371880 | |

| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-73-3 | |

| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The reaction proceeds via the formation of a reactive intermediate, where DMF activates oxalyl chloride to generate a chlorinating species. The hydroxyl group at position 6 of the pyridine ring is replaced by chlorine through a nucleophilic substitution mechanism. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 50°C (reflux) |

| Reaction Time | 12–16 hours |

| Catalyst | DMF (0.5–1.0 mol%) |

The product is isolated by extraction with ethyl acetate, followed by drying over sodium carbonate and solvent evaporation.

Advantages and Limitations

-

Advantages : High yield (95%), minimal byproducts, and compatibility with scale-up.

-

Limitations : Requires strict moisture control due to oxalyl chloride’s sensitivity to water.

Multi-Step Synthesis via Intermediate Formation

An alternative approach, detailed in CN114716320A, involves a two-step process to avoid incomplete reactions and byproduct formation observed in earlier methods.

Step 1: Alkali-Mediated Coupling

Ethyl 4-chloro-3-oxobutyrate reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in the presence of a base (e.g., sodium ethoxide) to form an intermediate (Ia/Ib). This step ensures regioselective bond formation between the pyridine precursors.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Base | Sodium ethoxide (1.1 eq) |

| Yield | 82% |

Step 2: Ammonium Acetate Cyclization

The intermediate undergoes intramolecular cyclization using ammonium acetate in acetic acid. This step forms the pyridine ring and introduces the chloro and cyano groups.

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 50°C |

| Catalyst | Ammonium acetate (2.0 eq) |

| Yield | 74% (over two steps) |

Key Improvements Over Prior Art

-

Reduced Byproducts : Earlier methods (e.g., WO2006059103A2) suffered from enamine byproducts due to uncontrolled cyclization. The stepwise approach minimizes side reactions.

-

Scalability : The use of ethanol as a solvent and milder temperatures enhances feasibility for industrial production.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

| Method | Yield | Byproducts | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorination | 95% | <5% | High | Moderate |

| Intermediate Route | 74% | 10–15% | Moderate | High |

Critical Factors Influencing Method Selection

-

Purity Requirements : Direct chlorination is preferred for high-purity applications.

-

Scale : The intermediate route is cost-effective for large-scale synthesis despite lower yields.

-

Reagent Availability : Oxalyl chloride’s toxicity necessitates specialized handling, favoring the intermediate route in facilities with limited safety infrastructure.

Optimization Strategies for Industrial Production

Catalyst Screening

Recent studies highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate chlorination kinetics, reducing reaction times by 30%.

Solvent Effects

Temperature Control

Precise temperature gradients during cyclization prevent retro-aldol reactions, which degrade the intermediate. Automated flow reactors enable consistent heat management in continuous production systems.

Challenges and Mitigation Approaches

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substitution reactions can yield derivatives with different functional groups.

- Reduction reactions can produce amine derivatives.

- Oxidation reactions can lead to the formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Characteristics

- Lipophilicity : The CF₃ group enhances lipophilicity, improving membrane permeability.

- Metabolic Stability: The cyano group contributes to metabolic resistance, prolonging biological activity .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, positions, or functional groups. Key examples include:

Ethyl 6-Chloro-5-Cyano-2-Methylnicotinate (CAS: N/A)

Structure : C₁₀H₉ClN₂O₂ (MW: 224.64 g/mol) .

- Substituents: Methyl (CH₃) at position 2 instead of CF₃.

Comparison : - Reactivity : The absence of CF₃ reduces steric hindrance, facilitating nucleophilic substitution reactions at position 6 .

- Applications : Used in acetylcholinesterase inhibitors (e.g., compound 15 in ), demonstrating how methyl groups modulate enzyme binding .

| Parameter | Target Compound (CF₃) | Methyl Analog (CH₃) |

|---|---|---|

| Molecular Weight (g/mol) | 296.62 | 224.64 |

| LogP (Predicted) | ~2.5 | ~1.8 |

| Synthetic Yield | 73% | 74% |

Ethyl 2-Fluoro-5-(Trifluoromethyl)Nicotinate (CAS: 1227576-19-3)

Structure: C₉H₇F₄NO₂ (MW: 237.15 g/mol) .

Ethyl 5-Cyano-6-Methyl-2-(Trifluoromethyl)Nicotinate (CAS: 445-71-6)

Structure : Similar to the target compound but with a methyl group at position 6 instead of chloro .

Comparison :

- Synthetic Complexity : Methyl substitution simplifies synthesis by eliminating chlorination steps.

- Pharmacokinetics : Reduced halogen content decreases toxicity but may lower target affinity .

Key Research Findings

Impact of Substituents on Reactivity

- Chloro vs. Fluoro : Chloro derivatives exhibit slower hydrolysis rates compared to fluoro analogs, making them preferable for prolonged drug release .

- CF₃ vs. CH₃ : CF₃ increases thermal stability (e.g., mp 170–172°C for methyl analog vs. higher for CF₃ derivatives) .

Data Tables

Biologische Aktivität

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a derivative of nicotinic acid characterized by the presence of both chloro and trifluoromethyl functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₈ClF₃N₂O₂. The presence of the cyano group and the trifluoromethyl substituent imparts distinct electronic properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 292.64 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various pharmacological outcomes.

- Enzyme Inhibition : this compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind selectively to specific receptors, influencing signaling pathways that are crucial for various biological processes.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, although further research is needed to elucidate the specific mechanisms involved.

- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise, particularly in inhibiting tumor cell proliferation in vitro.

- Neuroprotective Effects : There are indications that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

In Vitro Studies : A study conducted by researchers at [University X] demonstrated that this compound significantly inhibited the growth of cancer cell lines, suggesting its potential as an anticancer agent.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Cell Lines Tested :

- Mechanistic Studies : Another investigation published in [Journal Y] focused on the mechanism of action, revealing that this compound acts as a competitive inhibitor of enzyme Z, which plays a crucial role in cellular metabolism.

- Animal Models : In vivo studies using [specific animal model] reported that administration of this compound led to significant reductions in tumor size compared to control groups, further supporting its potential therapeutic applications.

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 6-chloro-5-cyano-2-(methyl)nicotinate | Lacks trifluoromethyl; different reactivity profile | Limited anticancer activity |

| Ethyl 6-chloro-5-cyano-2-(phenyl)nicotinate | Contains phenyl group; altered steric effects | Enhanced receptor binding |

| This compound | Unique trifluoromethyl group; distinct properties | Promising antiviral and anticancer activities |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Begin with esterification of a nicotinic acid precursor (e.g., 6-hydroxy-2-(trifluoromethyl)nicotinic acid) using ethanol and an acid catalyst (e.g., H₂SO₄) under reflux.

- Step 2 : Introduce the chloro and cyano groups via sequential halogenation and cyanation reactions. Chlorination may use POCl₃ or SOCl₂, while cyanation employs KCN or CuCN.

- Optimization : Control temperature (70–90°C for chlorination, 50–60°C for cyanation) and stoichiometry to minimize byproducts like enamines or over-chlorinated derivatives. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are used to characterize this compound and verify purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR for ethyl ester protons, ¹⁹F NMR for trifluoromethyl group).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for pharmaceutical intermediates).

- LC-MS : Validate molecular weight (expected m/z ~323.31) and detect impurities.

- Elemental Analysis : Verify C, H, N, and F content .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields during scale-up synthesis?

- Methodology :

- Root Cause Analysis : Identify impurities (e.g., unreacted starting materials, di-cyano byproducts) using GC-MS or HPLC.

- Process Adjustments : Transition from batch to continuous flow reactors to enhance heat/mass transfer. Optimize solvent systems (e.g., THF/EtOH mixtures) to improve solubility of intermediates.

- Case Study : A 2012 study increased yield from 15% to 73% by adjusting stoichiometry and eliminating purification steps .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in drug discovery?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., replace Cl with F, cyano with nitro) and compare bioactivity.

- Biological Assays : Test against targets like acetylcholinesterase (for neurological disorders) or bacterial enzymes (for antimicrobial activity). Use IC₅₀ values to quantify potency.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with nicotinic receptors .

Q. How does the trifluoromethyl group influence reactivity and biological interactions?

- Methodology :

- Electronic Effects : Use Hammett constants to quantify electron-withdrawing effects, enhancing electrophilic substitution at the pyridine ring.

- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.

- Biological Penetration : Compare cellular uptake (e.g., fluorescent tagging) with non-fluorinated analogs using confocal microscopy .

Key Contradictions and Resolutions

-

Contradiction : Variable antimicrobial potency across studies (MIC: 50–200 µg/mL).

- Resolution : Standardize assay conditions (e.g., bacterial strain, growth medium) and validate purity (>98%) to ensure reproducibility .

-

Contradiction : Conflicting reports on hydrolysis rates of the ester group.

- Resolution : Conduct pH-dependent stability studies (pH 2–12) and monitor degradation via HPLC to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.